Sodium metasilicate pentahydrate (CAS 10213-79-3) is a highly soluble, inorganic alkaline salt that serves as a critical builder, pH buffer, and corrosion inhibitor in industrial formulations. Structurally formulated as Na2SiO3·5H2O, it delivers a balanced active content of approximately 28-29% Na2O and 28-29% SiO2 [1]. Unlike liquid water glass solutions, this crystalline solid offers precise stoichiometric control for dry blending. It provides a sustained, buffered alkalinity (pH 12.0–13.0 at 1% aqueous solution) that saponifies fats and neutralizes acidic soils while simultaneously releasing soluble silica to protect sensitive substrates . Its specific hydration state bridges the gap between the high active content of anhydrous forms and the rapid dissolution kinetics required for efficient manufacturing [2].
Substituting sodium metasilicate pentahydrate with alternative hydration states or generic alkalis introduces severe processing and performance liabilities. Replacing it with sodium metasilicate nonahydrate risks catastrophic storage failure; the nonahydrate melts in its own water of crystallization at temperatures as low as 40–48°C, causing warehouse caking and ruining dry-blended formulations . Conversely, substituting with anhydrous sodium metasilicate creates kinetic bottlenecks, as the anhydrous form resists rapid dissolution in cold water and generates intense localized heat of solution, often requiring heated mixing vessels to process efficiently [1]. Furthermore, replacing the metasilicate entirely with cheaper commodity bases like sodium hydroxide sacrifices the critical silicate-driven anti-corrosion film, leading to severe chemical attack on amphoteric metals such as aluminum and zinc during cleaning or surface treatment [2].
The hydration state of sodium metasilicate dictates its thermal limits during storage and processing. Sodium metasilicate pentahydrate exhibits a melting point of 72.2°C, whereas the nonahydrate analog melts between 40°C and 48°C [1]. In warm climates or during exothermic dry-blending operations, the nonahydrate is highly susceptible to melting in its own water of crystallization, leading to severe caking and product loss[2]. The pentahydrate maintains its crystalline integrity under these conditions, ensuring flowability and shelf-life stability.
| Evidence Dimension | Melting Point / Thermal Stability |
| Target Compound Data | 72.2°C (Stable in warm storage) |
| Comparator Or Baseline | 40–48°C (Sodium metasilicate nonahydrate) |
| Quantified Difference | 24–32°C higher thermal threshold before phase transition |
| Conditions | Standard atmospheric pressure storage and dry-blending environments |
Prevents inventory loss from caking and ensures reliable flowability in dry-powder manufacturing under elevated ambient temperatures.
For liquid formulations and one-part geopolymer mixes, dissolution speed directly impacts batch cycle times. Sodium metasilicate pentahydrate dissolves rapidly and completely in ambient water. In contrast, anhydrous sodium metasilicate suffers from poor cold-water solubility, often requiring solvents heated to 40°C or higher to achieve full dissolution without clumping or kinetic delays [1]. The pentahydrate's pre-hydrated lattice bypasses the high activation energy of solution required by the anhydrous form, streamlining cold-mix operations [2].
| Evidence Dimension | Aqueous Dissolution Requirements |
| Target Compound Data | Rapid dissolution at ambient temperatures |
| Comparator Or Baseline | Requires ~40°C or higher for full, rapid dissolution (Anhydrous sodium metasilicate) |
| Quantified Difference | Eliminates the need for heated mixing vessels |
| Conditions | Aqueous solution preparation for geopolymers and liquid detergents |
Reduces energy costs and batch processing times by eliminating the need for heated mixing infrastructure.
While both sodium metasilicate and sodium hydroxide provide high alkalinity for degreasing, their impact on metal substrates diverges sharply. Sodium metasilicate pentahydrate buffers solutions at a pH of 12.0–13.0 and actively deposits a protective, light silicate layer on amphoteric metals like aluminum [1]. Sodium hydroxide, lacking this soluble silica component, causes severe and rapid corrosive attack on aluminum and zinc [2]. This dual action of buffered alkalinity and physical passivation makes the pentahydrate indispensable for heavy-duty metal cleaning.
| Evidence Dimension | Aluminum Substrate Compatibility |
| Target Compound Data | Forms protective silicate layer, inhibiting flash rust and degradation |
| Comparator Or Baseline | Severe corrosive effect / substrate destruction (Sodium hydroxide) |
| Quantified Difference | Enables high-pH cleaning without irreversible metal damage |
| Conditions | Alkaline aqueous cleaning of aluminum and sensitive alloys |
Allows industrial buyers to formulate highly alkaline degreasers that are safe for use on sensitive metal parts and equipment.
Due to its 72.2°C melting point, the pentahydrate is the preferred silicate builder for dry-blended industrial powders. It withstands the exothermic heat generated during the mixing of surfactants and caustics without melting into its water of crystallization, ensuring a free-flowing final product[1].
In the formulation of one-part geopolymer concretes, the pentahydrate's rapid ambient-temperature dissolution overcomes the kinetic bottlenecks of anhydrous activators. This allows for reliable activation of slag or fly ash without requiring pre-heated water on construction sites[2].
For cleaning aluminum, zinc, or mixed-metal assemblies, the pentahydrate provides the necessary saponification power (pH 12-13) while simultaneously depositing a protective silicate barrier. This prevents the severe pitting and corrosion that would occur if unbuffered caustics were used [3].
Corrosive;Irritant;Health Hazard